molecular formula C14H11ClN4S B13956229 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine CAS No. 168910-48-3

5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine

Cat. No.: B13956229
CAS No.: 168910-48-3
M. Wt: 302.8 g/mol
InChI Key: AVRPDIOCAAWICH-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine (CAS Registry Number: 50828-16-5 ) is a synthetic organic compound with the molecular formula C 15 H 13 ClN 4 S and a molecular weight of 316.80900 g/mol . This chemical belongs to the quinazoline family, a class of heterocyclic compounds known for a wide spectrum of significant biological activities . The structure consists of a quinazoline-2,4-diamine core substituted at the 5-position with a (4-chlorophenyl)sulfanyl group . Quinazoline and quinazolinone derivatives are of immense interest in medicinal chemistry research due to their diverse pharmacological profiles. Scientific literature indicates that compounds within this class have demonstrated potential in various research areas, including being investigated as anticancer agents . Some quinazolinone-based drugs have been successfully developed and commercialized, targeting mechanisms such as thymidylate synthase inhibition . The specific research applications and mechanism of action for 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine are subjects of ongoing scientific investigation. This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

168910-48-3

Molecular Formula

C14H11ClN4S

Molecular Weight

302.8 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanylquinazoline-2,4-diamine

InChI

InChI=1S/C14H11ClN4S/c15-8-4-6-9(7-5-8)20-11-3-1-2-10-12(11)13(16)19-14(17)18-10/h1-7H,(H4,16,17,18,19)

InChI Key

AVRPDIOCAAWICH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=CC=C(C=C3)Cl)C(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-chlorophenylsulfanyl)-quinazoline-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-chlorophenylsulfanyl Group: The 4-chlorophenylsulfanyl group can be introduced through nucleophilic substitution reactions. For example, 4-chlorothiophenol can be reacted with a suitable quinazoline intermediate under basic conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-(4-chlorophenylsulfanyl)-quinazoline-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Activities

Quinazoline derivatives, including 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine, exhibit a variety of pharmacological activities:

  • Anti-Cancer Activity : Compounds with the quinazoline scaffold have shown significant anti-cancer properties. They act by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have indicated that quinazoline derivatives can inhibit tumor growth in various cancer models, including breast and lung cancers .
  • Anti-Microbial Properties : Quinazoline derivatives possess notable anti-bacterial and anti-fungal activities. Research has demonstrated that these compounds can inhibit the growth of pathogenic bacteria such as E. coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .
  • Anti-Inflammatory Effects : The compound displays anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anti-Hypertensive Effects : Some studies have reported that quinazoline derivatives can lower blood pressure by acting as antagonists to certain receptors involved in vascular regulation .

Case Studies and Research Findings

Several studies have explored the efficacy of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine:

StudyFocusFindings
Anti-Cancer ActivityDemonstrated inhibition of tumor growth in xenograft models of breast cancer.
DHFR InhibitionShowed significant binding affinity to DHFR with potential implications for antibiotic development.
Anti-Microbial ActivityIn vitro studies indicated effective inhibition of E. coli and Staphylococcus aureus.

Potential Therapeutic Applications

Given its diverse pharmacological profile, 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine holds promise for several therapeutic applications:

  • Cancer Treatment : With its ability to inhibit key signaling pathways in cancer cells, this compound may be developed into a targeted therapy for various cancers.
  • Infectious Diseases : Its anti-microbial properties suggest potential use as a new class of antibiotics against resistant bacterial strains.
  • Cardiovascular Health : Its anti-hypertensive effects could lead to new treatments for hypertension and related cardiovascular diseases.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenylsulfanyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Therapeutic Targets : While D153249 and D156844 target DCPS (mRNA-decapping enzyme) for antiviral applications , the parent compound’s anticancer mechanism remains underexplored, though quinazoline derivatives often target kinases or DHFR .

Pyrimidine-2,4-Diamine Analogues

Pyrimidine-2,4-diamines, such as pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine), share structural and functional similarities but differ in ring system and applications:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activity/Application References
Pyrimethamine Pyrimidine 4-Chlorophenyl, ethyl 248.71 DHFR inhibition (antimalarial)
5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine Quinazoline 4-Chlorophenylsulfanyl 302.78 Anticancer (patent-indicated)

Key Observations :

  • Pyrimethamine’s pyrimidine core is optimized for DHFR inhibition in Plasmodium .
  • Substituent Role : Both compounds feature a 4-chlorophenyl group, but the sulfanyl linker in the quinazoline derivative may introduce steric and electronic differences affecting target selectivity.

Sulfanyl-Containing Heterocycles

Compounds with sulfanyl groups in diverse scaffolds highlight substituent positioning effects:

Compound Name (Example) Core Structure Substituent Activity References
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Indole-sulfanyl α-Glucosidase/BChE inhibition
5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine Quinazoline 4-Chlorophenylsulfanyl Anticancer (patent-indicated)

Key Observations :

  • Scaffold Flexibility : Sulfanyl groups in oxadiazoles (e.g., compound 8q ) improve enzyme inhibition via hydrogen bonding, whereas in quinazolines, they may enhance hydrophobic interactions.

Biological Activity

5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various fields such as oncology and infectious disease treatment.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a 4-chlorophenyl sulfanyl group. This specific substitution pattern is crucial for its biological activity, enhancing its interaction with molecular targets.

PropertyValue
Molecular FormulaC₁₃H₁₁ClN₄S
Molecular Weight298.77 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine has been evaluated for its anticancer properties against various cancer cell lines. In studies, it has shown promising results:

  • Inhibition of Tumor Cell Growth : The compound exhibited significant growth inhibition in melanoma (MALME-M) cell lines with a growth inhibition percentage of 55.75% .
  • IC50 Values : Specific derivatives of quinazoline compounds have shown IC50 values ranging from 1.6 µM to 22.11 µM against different cancer types, indicating potent activity .

The biological activity is primarily attributed to the compound's ability to inhibit specific enzymes and modulate receptor activity. It may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in cell proliferation and survival .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerGrowth inhibition in multiple cancer cell lines
AntimicrobialPotential antibacterial properties under study
Anti-inflammatoryEvidence suggests modulation of inflammatory pathways

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances the compound’s potency compared to other substituents. The specific arrangement of functional groups plays a critical role in determining the compound's efficacy against various biological targets .

Case Studies

  • Antitumor Activity : A study reported that derivatives of quinazoline with similar structures showed varying degrees of antitumor activity, with some compounds demonstrating IC50 values significantly lower than established chemotherapeutics .
  • Enzyme Inhibition : Research has indicated that quinazoline derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine?

  • Methodological Answer : Begin with classical organic synthesis techniques (e.g., nucleophilic substitution for sulfanyl group introduction), and systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) principles to maximize yield . Purification should involve column chromatography followed by recrystallization, with progress monitored via TLC and HPLC .
  • Key Parameters Table :

ParameterOptimization RangeAnalytical Tool
SolventDMF, DMSO, THFTLC (Rf comparison)
Temperature60–120°CHPLC (purity check)
CatalystPd/C, CuI, or ligand-freeNMR (structural confirmation)

Q. How can researchers confirm the structural integrity of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to verify quinazoline core and sulfanyl linkage. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies amine and C-Cl stretches. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence-based assays to determine IC50_{50} values. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis using statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Reproduce experiments under standardized protocols with internal controls .
  • Data Analysis Framework :

VariablePotential ImpactMitigation Strategy
Cell passage numberGene expression driftUse low-passage cells
Solvent residueFalse-positive toxicityValidate purity via HPLC

Q. What strategies are effective for elucidating the mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-Diamine?

  • Methodological Answer : Employ computational docking (AutoDock Vina) to predict binding interactions with target proteins. Validate via mutagenesis studies on key residues and surface plasmon resonance (SPR) for binding affinity quantification .

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